4-Ethyl-6,7-dimethyl-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid is an organic compound belonging to the quinoxaline family, characterized by its diverse biological activities and applications in medicinal chemistry. With the molecular formula and a molecular weight of 246.26 g/mol, this compound has garnered attention for its potential therapeutic properties, particularly in the fields of biochemistry and pharmaceuticals .
This compound is synthesized through various chemical processes and is commercially available from several suppliers, including BenchChem and PubChem. Its unique structure contributes to its utility in scientific research.
4-Ethyl-6,7-dimethyl-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid is classified as a heterocyclic compound. It features a quinoxaline ring structure, which is known for its role in numerous biological activities, making it a significant subject of study in medicinal chemistry and pharmacology.
The synthesis of 4-Ethyl-6,7-dimethyl-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid typically involves multi-step organic reactions. The primary method includes:
The reaction conditions are optimized for high yield and purity. For instance, the use of specific solvents and catalysts can significantly influence the efficiency of the synthesis process.
4-Ethyl-6,7-dimethyl-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid can undergo various chemical reactions:
Common reagents for these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reaction conditions typically require careful monitoring of temperature and pH to ensure desired transformations .
The mechanism of action involves interactions with specific molecular targets within biological systems. For instance, 4-Ethyl-6,7-dimethyl-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid may inhibit certain enzymes or receptors that play critical roles in disease pathways. The exact targets can vary based on the context of its application.
While specific data on density or boiling points may not be available, the compound is typically characterized by:
Key chemical properties include:
Relevant analyses may include spectroscopic methods (e.g., NMR and IR) to confirm structural integrity and purity.
4-Ethyl-6,7-dimethyl-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid has several scientific uses:
Its unique properties make it valuable in pharmaceutical development and other chemical industries .
4-Ethyl-6,7-dimethyl-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid represents a structurally specialized quinoxaline derivative characterized by distinct substituents that confer unique physicochemical and biological properties. As a fused heterobicyclic compound, it features a benzene ring fused to a pyrazine ring, with specific modifications at positions 4, 6, and 7 that differentiate it from simpler quinoxaline scaffolds. The ethyl group at N-4, methyl groups at C-6 and C-7, and the carboxylic acid moiety at C-2 create a multifunctional pharmacophore of significant interest in drug discovery [4] [6]. This compound exemplifies how strategic structural modifications of the quinoxaline core can yield derivatives with enhanced bioactivity profiles and drug-like properties for therapeutic development.
The development of quinoxaline chemistry spans over a century, with early investigations focused on dye chemistry and fundamental heterocyclic synthesis. The specific 3,4-dihydroquinoxalin-2-one carboxylic acid derivatives emerged as synthetic targets in the late 20th century as medicinal chemists explored nitrogen-rich heterocycles for pharmacological applications. Ethyl 6,7-dimethyl-3-oxo-3,4-dihydroquinoxaline-2-carboxylate derivatives (CID 294554) were cataloged in PubChem as building blocks for more complex molecules, reflecting their utility in organic synthesis . The transition to the 4-ethyl-6,7-dimethyl variant with free carboxylic functionality represents an evolutionary refinement designed to enhance hydrogen bonding capacity and improve target interaction. This structural progression occurred alongside broader investigations into quinoxaline-1,4-di-N-oxides and other substituted derivatives that demonstrated remarkable biological activities against diverse disease targets [5] [6]. The compound's discovery exemplifies the medicinal chemistry strategy of rational scaffold modification to optimize pharmacological properties.
This compound belongs to the 3,4-dihydroquinoxalin-2-one subclass characterized by a partially reduced pyrazine ring with a ketone functionality at position 3. Within this subclass, it is further classified by its specific substitution pattern:
Table 1: Structural Classification Features of Quinoxaline Derivatives
Position | Substituent | Significance |
---|---|---|
N-4 | Ethyl group | Enhances lipophilicity and modulates electron distribution |
C-6 & C-7 | Methyl groups | Steric and electronic modulation of aromatic ring properties |
C-2 | Carboxylic acid | Enables salt formation, hydrogen bonding, and molecular recognition |
C-3 | Oxo group | Participates in tautomerism and hydrogen bonding interactions |
The carboxylic acid at C-2 differentiates it from ester derivatives (e.g., ethyl 6,7-dimethyl-3-oxo-3,4-dihydroquinoxaline-2-carboxylate) which serve as synthetic precursors [2]. This acid functionality increases water solubility compared to ester analogs and provides an anionic site for ionic interactions with biological targets. The 6,7-dimethyl substitution pattern creates steric hindrance that influences planarity and binding to hydrophobic pockets in enzymes, while the N-4 ethyl group affects the compound's basicity and conformational stability [4]. These collective modifications position it as a structurally advanced member within the quinoxaline-2-carboxylic acid family.
The structural features of 4-ethyl-6,7-dimethyl-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid confer significant advantages in drug design. The carboxylic acid group serves as a bioisostere for phosphate groups or carboxylates in endogenous substrates, enabling targeted interactions with enzymatic active sites. Quinoxaline derivatives have demonstrated exceptional versatility in medicinal applications, with documented activities spanning antimicrobial, antiviral, anticancer, and anti-inflammatory effects [5] [6] [7]. Specifically, compounds featuring the 3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid scaffold have emerged as privileged structures in developing enzyme inhibitors due to their ability to mimic transition states or cofactor structures. Recent studies highlight quinoxaline derivatives as potent dual EGFR/COX-2 inhibitors (e.g., compounds with IC₅₀ values of 0.3-0.9 μM against EGFR) [7] and glycogen phosphorylase inhibitors for diabetes management [8]. The specific substitution pattern of this compound—particularly the 6,7-dimethyl groups—may enhance target selectivity by optimizing steric complementarity within enzyme binding pockets, while the carboxylic acid enables salt formation to improve bioavailability parameters. These attributes collectively position this derivative as a valuable scaffold for rational drug design targeting multiple therapeutic areas.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: